molecular formula C29H17NO8 B13728093 5,5'-(Acridine-2,7-diyl)diisophthalic acid

5,5'-(Acridine-2,7-diyl)diisophthalic acid

Cat. No.: B13728093
M. Wt: 507.4 g/mol
InChI Key: UZTHVQQHLXLLCR-UHFFFAOYSA-N
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Description

5,5’-(Acridine-2,7-diyl)diisophthalic acid: is a complex organic compound characterized by the presence of an acridine moiety linked to two isophthalic acid groups. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Acridine-2,7-diyl)diisophthalic acid typically involves the reaction of acridine derivatives with isophthalic acid under controlled conditions. One common method involves the use of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate as a precursor, which is then hydrolyzed to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for 5,5’-(Acridine-2,7-diyl)diisophthalic acid are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5’-(Acridine-2,7-diyl)diisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure allows for the formation of various supramolecular assemblies and metal-organic frameworks .

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study molecular interactions, enzyme activity, and cellular processes .

Medicine: Its structural properties enable it to act as a carrier for therapeutic agents, enhancing their stability and bioavailability .

Industry: The compound is also used in various industrial applications, including the development of advanced materials, coatings, and catalysts. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 5,5’-(Acridine-2,7-diyl)diisophthalic acid involves its ability to form stable complexes with other molecules. This property is attributed to the presence of multiple functional groups that can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions enable the compound to exert its effects by stabilizing specific molecular structures and facilitating various chemical reactions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is unique due to the presence of the acridine moiety, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C29H17NO8

Molecular Weight

507.4 g/mol

IUPAC Name

5-[7-(3,5-dicarboxyphenyl)acridin-2-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C29H17NO8/c31-26(32)20-7-16(8-21(12-20)27(33)34)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)30-24)17-9-22(28(35)36)13-23(10-17)29(37)38/h1-13H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)

InChI Key

UZTHVQQHLXLLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C4C=C(C=CC4=N2)C5=CC(=CC(=C5)C(=O)O)C(=O)O

Origin of Product

United States

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